molecular formula C14H10Cl2FNO B10963869 2,4-dichloro-N-(2-fluorobenzyl)benzamide

2,4-dichloro-N-(2-fluorobenzyl)benzamide

Cat. No.: B10963869
M. Wt: 298.1 g/mol
InChI Key: USMAVEZOCDQXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(2-fluorobenzyl)benzamide is a chemical compound with the molecular formula C13H8Cl2FNO. It is part of the benzamide family, which is known for its diverse applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, making it a halogenated benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-fluorobenzyl)benzamide typically involves the condensation reaction of 2,4-dichlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-fluorobenzyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

2,4-Dichloro-N-(2-fluorobenzyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(2-fluorobenzyl)benzamide is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C14H10Cl2FNO

Molecular Weight

298.1 g/mol

IUPAC Name

2,4-dichloro-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H10Cl2FNO/c15-10-5-6-11(12(16)7-10)14(19)18-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H,18,19)

InChI Key

USMAVEZOCDQXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.